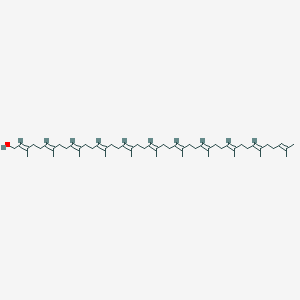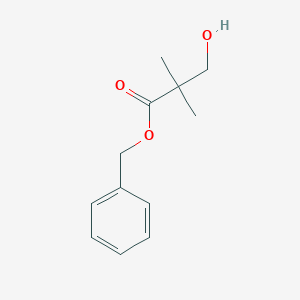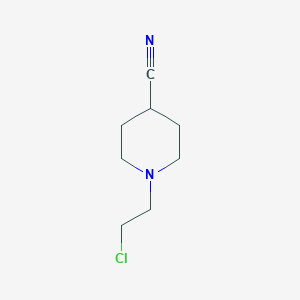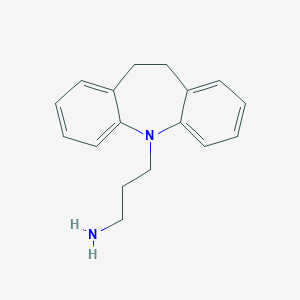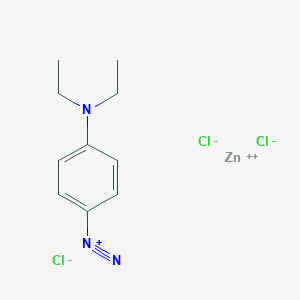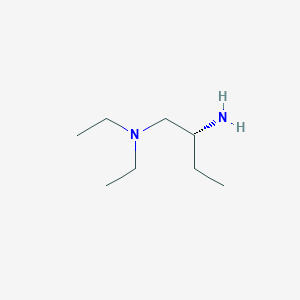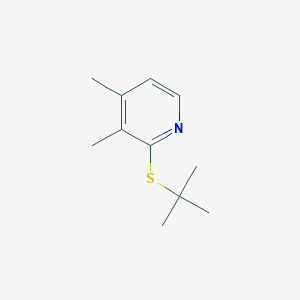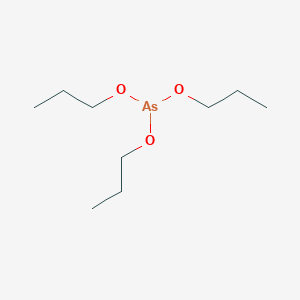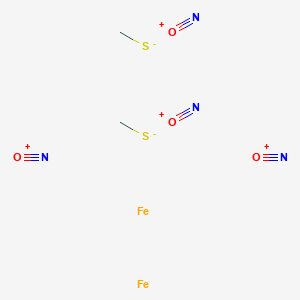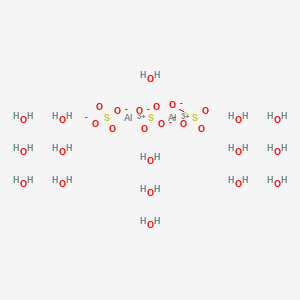
Aluminium sulfate hexadecahydrate
Vue d'ensemble
Description
Aluminium sulfate hexadecahydrate is a salt with the formula Al2(SO4)3·16H2O . It is one of the most common hydrates of aluminium sulfate . It is soluble in water and is mainly used as a coagulating agent in the purification of drinking water and wastewater treatment plants, and also in paper manufacturing .
Synthesis Analysis
Aluminium sulfate hexadecahydrate can be synthesized by reacting aluminium hydroxide with sulfuric acid . The resulting solution is then evaporated and allowed to crystallize .Molecular Structure Analysis
The molecular formula of Aluminium sulfate hexadecahydrate is H32Al2O28S3 . It has an average mass of 630.395 Da and a mono-isotopic mass of 629.987305 Da .Chemical Reactions Analysis
Aluminium sulfate hexadecahydrate is used in various chemical reactions. For instance, it is used as a coagulating agent in water purification by promoting particle collision through charge neutralization . It decomposes with the application of heat and is water-soluble .Physical And Chemical Properties Analysis
Aluminium sulfate hexadecahydrate is a colorless salt composed of monoclinic crystals with a specific gravity of 2.71 . It decomposes with the application of heat and is water-soluble . It has a melting point of 770 °C (dec.) (lit.) and a density of 2.71 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Water Treatment
Aluminium sulfate hexadecahydrate is widely used in water treatment processes . It acts as a coagulating agent, promoting particle collision by neutralizing charge, which helps in the purification of drinking water and wastewater . It binds with impurities, causing them to aggregate and settle, which can then be easily filtered out .
Paper Manufacturing
In the paper industry, Aluminium sulfate hexadecahydrate is used as a sizing agent . It helps control the penetration of liquids into paper fibers, which is vital for paper quality and printability . It contributes to the efficiency of the papermaking process by improving the formation of paper sheets .
Textile Industry
Aluminium sulfate hexadecahydrate plays a significant role in the textile industry . It acts as a mordant in fabric dyeing, allowing for more vibrant and colorfast dyes . By forming insoluble complexes with the dyes, it ensures their retention on the fabric, preventing bleeding and fading during subsequent washes .
Food Industry
In the food industry, Aluminium sulfate hexadecahydrate is used as a firming agent . It is recognized as safe by the FDA when used in accordance with good manufacturing practice . It is also used in baking powder as an acid that can react with sodium bicarbonate to help the dough rise .
Pharmaceutical Industry
Aluminium sulfate hexadecahydrate is used in the pharmaceutical industry as a coagulating agent in minor cuts and abrasions . It is also used as an adjuvant in vaccines . It is primarily used as a local application to ulcers and to arrest foul discharges from mucous surfaces .
Chemical Industry
In the chemical industry, Aluminium sulfate hexadecahydrate is used in the production of other chemicals . It is used as a raw material in the production of alums, such as ammonia alum, potassium alum, and sodium alum .
Cosmetics Industry
Aluminium sulfate hexadecahydrate is used in cosmetic products such as antiperspirants, lipsticks, and toothpastes . In antiperspirants, it serves as an astringent that shrinks or constricts body tissues, thereby helping to prevent excessive sweating .
Agriculture
Aluminium sulfate hexadecahydrate is sometimes used in agriculture to reduce the pH of garden soil . It hydrolyzes to form the aluminium hydroxide precipitate and a dilute sulfuric acid solution . This can be particularly useful for plants that thrive in more acidic soils .
Mécanisme D'action
Target of Action
Aluminium sulfate hexadecahydrate primarily targets the skin and mucous membranes . It is used as a coagulating agent in minor cuts and abrasions, and also as a deodorant . It is also used in water purification, the pH regulation of garden soil, and other commercial or industrial applications .
Mode of Action
When used as a deodorant, aluminium sulfate hexadecahydrate reduces the volume of sweat produced by narrowing sweat ducts . It also inhibits or deactivates odor-producing bacteria, thus decreasing the occurrence of body odor . In water purification, it acts as a coagulating agent, promoting particle collision by neutralizing charge .
Biochemical Pathways
It is known that aluminium, the primary component of aluminium sulfate hexadecahydrate, can infiltrate into the blood and lead to toxic effects in the liver, bone, and the central nervous system .
Pharmacokinetics
It is known that aluminium can overcome the body barriers and infiltrate into the blood .
Result of Action
The primary result of the action of aluminium sulfate hexadecahydrate is the prevention of infections and treatment of minor bleeding . When used as a deodorant, it reduces body odor . In water purification, it helps in the removal of impurities .
Action Environment
The action of aluminium sulfate hexadecahydrate can be influenced by environmental factors. For instance, it should be kept away from drains, surface and ground water . It is also important to note that discharge into the environment must be avoided .
Safety and Hazards
Aluminium sulfate hexadecahydrate is considered hazardous. It causes serious eye damage . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Propriétés
IUPAC Name |
dialuminum;trisulfate;hexadecahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Al.3H2O4S.16H2O/c;;3*1-5(2,3)4;;;;;;;;;;;;;;;;/h;;3*(H2,1,2,3,4);16*1H2/q2*+3;;;;;;;;;;;;;;;;;;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYRFZAVEXQXSN-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al2H32O28S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16828-11-8 | |
| Record name | Sulfuric acid, aluminum salt (3:2), hexadecahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.405 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



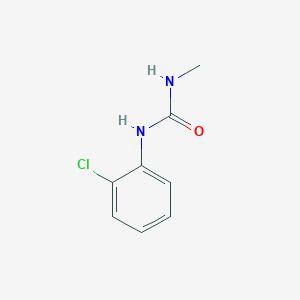
![3-[(4-Aminophenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulphonic acid](/img/structure/B103719.png)
